molecular formula C17H15Cl2N5OS B2873760 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide CAS No. 898624-63-0

2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide

Cat. No.: B2873760
CAS No.: 898624-63-0
M. Wt: 408.3
InChI Key: GQNBFNSDGSJVBS-UHFFFAOYSA-N
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Description

The compound “2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide” is a heterocyclic compound that contains a 1,2,4-triazole ring . This compound is part of a class of compounds that have been found to have significant pharmacological significance . The 1,2,4-triazole ring is a common feature in many pharmaceuticals and biologically important compounds .


Synthesis Analysis

The synthesis of 1,2,4-triazole-containing compounds often involves the use of 3-amino-1,2,4-triazole . Various synthetic methods have been reported, providing access to a wide range of 1,2,4-triazole derivatives via multistep synthetic routes .


Molecular Structure Analysis

The molecular structure of “this compound” includes a 1,2,4-triazole ring, which is a five-membered ring containing three nitrogen atoms . The presence of the 1,2,4-triazole ring allows these compounds to form hydrogen bonds with different targets, which can improve their pharmacokinetics, pharmacological, and toxicological properties .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole-containing compounds are diverse. The 1,2,4-triazole ring can participate in various chemical reactions, and its reactivity can be influenced by the other functional groups present in the molecule .

Scientific Research Applications

Synthesis and Pharmacological Potential

The compound 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide, as part of the broader class of 1,2,4-triazol derivatives, exhibits significant synthetic and pharmacological potential. The synthesis of new derivatives in this category often targets the creation of more effective and less toxic pharmaceuticals. Derivatives have been synthesized through various methods, including alkylation and condensation processes, to explore their physical, chemical, and biological properties. Notably, these compounds have demonstrated promising anti-exudative properties in pharmacological studies, with some derivatives surpassing the efficacy of reference drugs in animal models (Chalenko et al., 2019).

Antimicrobial Studies

Research into sulfanilamide derivatives, which share structural similarities with the compound , has provided insights into their antimicrobial properties. These studies have involved synthesis, characterization, and evaluation against various bacterial and fungal strains. Despite the variable outcomes, such investigations contribute to understanding the antimicrobial potential of related compounds and guide the development of new therapeutic agents (Lahtinen et al., 2014).

Antitumor Activity

The exploration of 1,2,4-triazol derivatives for antitumor applications has yielded encouraging results. Various derivatives have been synthesized and tested in vitro against a wide array of human tumor cell lines, demonstrating considerable anticancer activity. This research underscores the therapeutic promise of such compounds in oncology, offering potential pathways for developing new cancer treatments (Yurttaş et al., 2015).

Antiviral and Virucidal Research

The antiviral and virucidal activities of 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives have been investigated, revealing their potential to inhibit viral replication in certain viruses. Such studies are pivotal for identifying new compounds that can be developed into effective antiviral drugs, especially in the face of emerging viral threats (Wujec et al., 2011).

Future Directions

The 1,2,4-triazole-containing compounds have attracted significant attention due to their widespread potential pharmaceutical activity . Future research may focus on finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates .

Properties

IUPAC Name

2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N5OS/c18-12-7-13(19)9-14(8-12)21-16(25)10-26-17-23-22-15(24(17)20)6-11-4-2-1-3-5-11/h1-5,7-9H,6,10,20H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQNBFNSDGSJVBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(N2N)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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